molecular formula C15H13N3O2S B8278068 N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide

N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide

Cat. No.: B8278068
M. Wt: 299.3 g/mol
InChI Key: BVVMHPKKMQJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide is a synthetic organic compound with the molecular formula C15H13N3O2S This compound is characterized by the presence of a thiophene ring substituted with cyano and dimethyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation. The cyano and benzamide groups play a crucial role in binding to the active site of the target enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both cyano and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzamide

InChI

InChI=1S/C15H13N3O2S/c1-9-10(2)21-14(12(9)8-16)18-15(20)17-13(19)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,17,18,19,20)

InChI Key

BVVMHPKKMQJTQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4,5-dimethylthiophene-3-carbonitrile (example 4b) (25 g, 164.5 mmol) in 1.4-dioxane (600 mL) was added benzoyl isocyanate (24.2 g, 164.5 mmol). The reaction mixture was then stirred at room temperature under nitrogen overnight. The precipitate was collected by filtration, washed with 1.4-dioxane (20 mL×3), and dried under vacuum at 40° C. for 3 hours to give N-(3-cyano-4,5-dimethylthiophen-2-ylcarbamoyl)benzamide (44.35 g, 90%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ2.10 (s, 3H), 2.24 (s, 3H), 7.52-7.56 (m, 2H), 7.64-7.69 (m, 1H), 8.01-8.03 (m, 2H), 11.57 (brs, 1H), 12.05 (brs, 1H). MS 300 (MH+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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